(2-Methylbenzyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(2-Methylbenzyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1059626-06-0
Abstract: This technical guide provides an in-depth overview of (2-Methylbenzyl)hydrazine hydrochloride, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical identity, synthesis, physicochemical properties, analytical methodologies for characterization, and its role in the synthesis of bioactive molecules. Furthermore, it provides essential safety and handling protocols to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.
Introduction and Chemical Identity
(2-Methylbenzyl)hydrazine hydrochloride, also known by its IUPAC name (2-methylphenyl)methylhydrazine;hydrochloride, is a hydrazine derivative that serves as a valuable building block in organic synthesis. Its structural features, comprising a substituted benzyl group attached to a hydrazine moiety, make it a versatile reagent for the construction of various heterocyclic compounds and other complex organic molecules. The presence of the hydrochloride salt enhances its stability and handling characteristics compared to the free base.
The definitive Chemical Abstracts Service (CAS) number for this compound is 1059626-06-0 [1].
| Identifier | Value | Source |
| CAS Number | 1059626-06-0 | PubChem[1] |
| IUPAC Name | (2-methylphenyl)methylhydrazine;hydrochloride | PubChem[1] |
| Molecular Formula | C₈H₁₃ClN₂ | PubChem[1] |
| Molecular Weight | 172.66 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC=CC=C1CNN.Cl | PubChem[1] |
| InChI Key | UUDPCXFREQZQQP-UHFFFAOYSA-N | PubChem[1] |
Synthesis of (2-Methylbenzyl)hydrazine Hydrochloride
The synthesis of (2-Methylbenzyl)hydrazine hydrochloride can be achieved through a multi-step process, often starting from readily available precursors. While a specific protocol for this exact compound is not widely published in peer-reviewed journals, a reliable synthetic route can be adapted from established methods for analogous substituted benzylhydrazines. A common approach involves the reduction of a corresponding hydrazone or the reductive amination of hydrazine with 2-methylbenzaldehyde, followed by salt formation.
A plausible and widely applicable synthetic pathway is the reductive amination of 2-methylbenzaldehyde with hydrazine, followed by acidification to form the hydrochloride salt. This method offers good yields and utilizes common laboratory reagents.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative example and may require optimization based on laboratory conditions and available equipment.
Step 1: Formation of the Hydrazone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone product.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Reduction of the Hydrazone to (2-Methylbenzyl)hydrazine
-
Suspend the synthesized hydrazone (1.0 eq) in a suitable solvent like methanol or acetic acid in a flask.
-
Cool the suspension in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise, maintaining the temperature below 10°C. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred for its milder nature and selectivity, especially in acidic media.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-Methylbenzyl)hydrazine free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (2-Methylbenzyl)hydrazine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield (2-Methylbenzyl)hydrazine hydrochloride.
Caption: Synthetic workflow for (2-Methylbenzyl)hydrazine hydrochloride.
Physicochemical Properties
| Property | Value/Description | Source/Rationale |
| Appearance | White to off-white solid | Expected for a hydrochloride salt of an organic base. |
| Melting Point | Not available (experimental). | Data for the free base, 1-methyl-2-benzylhydrazine, is 59-61 °C[2]. The hydrochloride salt is expected to have a significantly higher melting point. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Slightly soluble in less polar solvents. | Hydrazine hydrochlorides are generally water-soluble[3]. |
| pKa | Not available. | The hydrazine moiety is basic. |
| Stability | More stable than its free base form. Should be stored in a cool, dry place away from strong oxidizing agents. | Hydrochloride salts of hydrazines are generally more stable and less prone to aerial oxidation. |
| Hygroscopicity | Potentially hygroscopic. | A common characteristic of hydrochloride salts. |
Analytical Characterization
Ensuring the purity and identity of (2-Methylbenzyl)hydrazine hydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the methyl protons, and the exchangeable protons of the hydrazinium ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of (2-Methylbenzyl)hydrazine hydrochloride. Due to the lack of a strong chromophore in the hydrazine moiety itself, derivatization is often employed to enhance UV detection and sensitivity.
This protocol is a general guideline and requires optimization for the specific compound and instrumentation.
-
Derivatization: React a known amount of (2-Methylbenzyl)hydrazine hydrochloride with a derivatizing agent such as salicylaldehyde or 2-hydroxy-1-naphthaldehyde in a suitable solvent (e.g., a mixture of DMSO and water)[4][5]. The reaction forms a hydrazone with a strong UV chromophore.
-
HPLC System: A standard reverse-phase HPLC system with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) is often effective[4].
-
Detection: The wavelength for UV detection should be set to the absorption maximum of the derivatized product (e.g., around 360 nm for the salicylaldehyde derivative)[4].
-
Quantification: Purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Caption: Analytical workflow for purity determination by HPLC.
Applications in Drug Discovery and Development
Hydrazine derivatives are crucial intermediates in the pharmaceutical industry, utilized in the synthesis of a wide array of therapeutic agents[6][7]. (2-Methylbenzyl)hydrazine hydrochloride, with its specific substitution pattern, offers a unique scaffold for the development of novel drug candidates.
-
Synthesis of Heterocyclic Compounds: The hydrazine moiety is a key functional group for the construction of various nitrogen-containing heterocycles, which are prevalent in many drug molecules. It can participate in cyclization reactions to form pyridazines, pyrazoles, indazoles, and other important ring systems.
-
Anticancer Agents: Phenylhydrazine derivatives have been investigated for their potential as anticancer agents[8]. The (2-Methylbenzyl)hydrazine core can be incorporated into molecules designed to interact with specific biological targets involved in cancer progression.
-
Antidiabetic Agents: Recent studies have explored hydrazine-containing thiazole derivatives as potential antidiabetic agents, showing inhibitory activity against enzymes like α-glucosidase and α-amylase[9]. The structural features of (2-Methylbenzyl)hydrazine hydrochloride make it a candidate for the synthesis of similar bioactive compounds.
-
Other Therapeutic Areas: The versatility of the hydrazine group allows for its incorporation into molecules targeting a broad range of diseases, including cardiovascular diseases, inflammatory conditions, and infectious diseases[10].
While specific drug candidates synthesized directly from (2-Methylbenzyl)hydrazine hydrochloride may not be extensively documented in publicly available literature, its structural similarity to other widely used hydrazine intermediates suggests its significant potential in medicinal chemistry research.
Safety, Handling, and Storage
As with all hydrazine derivatives, (2-Methylbenzyl)hydrazine hydrochloride must be handled with appropriate safety precautions.
-
Hazards: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[7]. Hydrazine derivatives are generally considered to be potentially toxic and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
(2-Methylbenzyl)hydrazine hydrochloride (CAS No. 1059626-06-0) is a valuable and versatile chemical intermediate for the pharmaceutical and chemical industries. Its synthesis, while requiring careful execution, is based on well-established chemical principles. Proper analytical characterization is essential to ensure its quality for use in the development of novel therapeutic agents. As with all hydrazine derivatives, strict adherence to safety protocols is mandatory. This technical guide provides a solid foundation for researchers and drug development professionals working with this important compound.
References
-
PubChem. (2-Methylbenzyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). PMC - NIH. Retrieved from [Link]
-
Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1141. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
PubChem. (2-Methylbenzyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry, 15(2), 1043-1048. Retrieved from [Link]
- Google Patents. (2017). Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
-
ResearchGate. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved from [Link]
-
Anusandhanvallari. (2025). "Synthesis and Characterization of Hydrazine Derivatives.". Retrieved from [Link]
-
PubChem. 1-Methyl-2-benzylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Hydrazines. Retrieved from [Link]
-
PubChem. Hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. (2-Methylbenzyl)hydrazine hydrochloride | C8H13ClN2 | CID 42940672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. scribd.com [scribd.com]
- 6. psvmkendra.com [psvmkendra.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 9. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
